2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide is a compound with the molecular formula C11H15ClN2O It is a derivative of propanamide and contains an amino group, a chlorophenyl group, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide typically involves the reaction of 3-chlorophenylacetic acid with ammonia or an amine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. The process involves the formation of an intermediate, which is then converted to the final product through a series of chemical reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Propionamide: A simpler amide with a similar structure but lacking the chlorophenyl and ethyl groups.
2-amino-1-(3-chlorophenyl)propan-1-ol: A related compound with a hydroxyl group instead of the amide group.
Uniqueness
2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H15ClN2O |
---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide |
InChI |
InChI=1S/C11H15ClN2O/c1-7(13)11(15)14-8(2)9-4-3-5-10(12)6-9/h3-8H,13H2,1-2H3,(H,14,15)/t7?,8-/m0/s1 |
InChI Key |
OLUXNBVXNWJBQB-MQWKRIRWSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)Cl)NC(=O)C(C)N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.